4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group and a benzo[d]thiazol-2-yl moiety bearing a methylthio group at its 4-position. Its structural uniqueness lies in the combination of sulfonamide and benzothiazole functionalities, which are known to influence bioactivity, solubility, and target binding .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-20(2)26(22,23)12-9-7-11(8-10-12)16(21)19-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYXGHKKNXEDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with sulfamoyl chlorides. The following general procedure summarizes the synthesis:
-
Reagents :
- Benzothiazole derivative
- Dimethylsulfamide
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
-
Procedure :
- Dissolve the benzothiazole derivative in the solvent.
- Add the base and dimethylsulfamide dropwise.
- Stir the mixture at room temperature for several hours.
- Purify the product using column chromatography.
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.
- Mechanism of Action : The compound may inhibit key oncogenic pathways by targeting transcription factors such as FOXM1, which is crucial for cell proliferation and survival in cancer cells. Inhibition of FOXM1 has been linked to reduced tumor growth and metastasis in preclinical models .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The anti-inflammatory activity of benzothiazole derivatives has been documented, with studies indicating that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of a series of benzothiazole derivatives, including compounds similar to this compound, against triple-negative breast cancer (TNBC). Results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through FOXM1 inhibition . -
Case Study on Antimicrobial Properties :
In a comparative study, various benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the benzothiazole structure enhanced antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold.
Data Table on Biological Activities
| Activity Type | Effectiveness | Targeted Pathway/Mechanism |
|---|---|---|
| Antitumor | High | Inhibition of FOXM1 |
| Antimicrobial | Moderate | Disruption of bacterial cell walls |
| Anti-inflammatory | Moderate | Cytokine modulation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
- Compound 50 (): Structure: N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. Comparison: Replaces the methylthio-substituted benzothiazole with a 4-bromophenyl thiazole.
- 4d (): Structure: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Comparison: Incorporates a morpholinomethyl group on the thiazole ring, which may enhance solubility and kinase inhibition due to the basic nitrogen in morpholine .
Sulfamoyl Group Variations
- Compound 2D216 ():
Structure: N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.
Comparison: Replaces the dimethylsulfamoyl group with a piperidinylsulfonyl moiety. The bulkier piperidine group could alter steric interactions with target proteins .
Physicochemical Properties
Table 1: Key Physicochemical Data
- Thermal Stability : The methylthio group in the target compound may lower melting points compared to halogenated analogs (e.g., 4d in with a pyridinyl group) due to reduced crystallinity .
Enzyme Inhibition and NF-κB Activation
- Compound 50 (): Activates NF-κB signaling, with enhanced potency attributed to the bromophenyl-thiazole moiety’s electron-withdrawing effects .
- Benzothiazole-Triazole Conjugates (): Exhibit antimicrobial activity (MIC: 15.6–125 µg/mL) linked to electron-donating groups (e.g., methoxy, hydroxy) on the benzothiazole ring. The target compound’s methylthio group may similarly enhance activity through sulfur-mediated interactions .
DNA Cleavage and Antimicrobial Effects
- Thiazolidinone-Benzothiazole Conjugates (): Demonstrate DNA cleavage via reactive oxygen species (ROS) generation. The target compound’s sulfamoyl group could modulate ROS production, though direct evidence is lacking .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy and methylthio substituents (e.g., in and the target compound) improve antimicrobial and enzyme-inhibitory activities by enhancing electron density on the aromatic system .
- Sulfamoyl vs. Sulfonyl : Dimethylsulfamoyl groups (target compound) may offer better solubility than bulkier sulfonyl derivatives (e.g., piperidinylsulfonyl in 2D216 ) while maintaining target affinity .
Q & A
Q. What are the optimal synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Benzamide derivatives are coupled with thiazole or sulfonyl groups under inert atmospheres (e.g., nitrogen or argon) .
- Sulfonylation/benzylation : Critical steps to introduce the dimethylsulfamoyl and methylthio groups, often requiring catalysts like triethylamine and solvents such as dimethylformamide (DMF) or dichloromethane .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), monitored via thin-layer chromatography (TLC) . Example: A base (e.g., triethylamine) facilitates the reaction between 4-p-tolyl-thiazol-2-ylamine and sulfonyl chlorides at controlled temperatures (60–80°C) .
Q. How is the compound structurally characterized?
Key analytical techniques include:
- NMR spectroscopy : Confirms proton (¹H) and carbon (¹³C) environments, with aromatic protons typically appearing at δ 7.2–8.5 ppm .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial activity : MIC values ≤16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via thiazole-mediated enzyme inhibition .
- Anticancer potential : IC₅₀ values <10 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .
- Enzyme inhibition : Competitive inhibition of dihydrofolate reductase (DHFR) with Ki values in the nanomolar range .
Advanced Research Questions
Q. What strategies are employed to study the mechanism of action in antimicrobial contexts?
Advanced methodologies include:
- Molecular docking : Predicts binding affinities to bacterial targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., kon/koff rates) for target proteins .
- Fluorescence quenching assays : Measures interactions with bacterial cell membranes via changes in tryptophan fluorescence .
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
SAR strategies involve:
- Systematic substitution : Replacing the methylthio group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .
- Computational modeling : Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to predict reactivity .
- In vitro validation : Dose-response assays (e.g., IC₅₀ shifts from 5 µM to 20 µM with -CF₃ substitution) guide structural optimization .
Q. How can contradictions in biological activity data across studies be resolved?
Approaches include:
- Reproducibility checks : Repeating assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate experimental variability .
- Structural analogs : Testing derivatives (e.g., 4-fluoro or 4-methoxy variants) to isolate substituent-specific effects .
- Orthogonal assays : Cross-validating results using enzymatic assays (e.g., ATPase activity) and cell-based viability tests .
Q. What advanced analytical methods ensure purity and stability under storage conditions?
- High-performance liquid chromatography (HPLC) : Quantifies impurities (<0.1%) using C18 columns and UV detection at 254 nm .
- Differential scanning calorimetry (DSC) : Assesses thermal stability (decomposition >200°C) and polymorphic forms .
- Forced degradation studies : Exposes the compound to heat (60°C), light (UV), and humidity (75% RH) to identify degradation products via LC-MS .
Q. How is enzyme inhibition kinetics assessed for this compound?
- Michaelis-Menten analysis : Measures Vmax and Km shifts in the presence of inhibitors (e.g., DHFR assays with NADPH cofactor) .
- Time-dependent inactivation : Pre-incubates the compound with enzymes to determine irreversible binding (e.g., kobs values) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target proteins .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial activity against fungal vs. bacterial targets?
- Species-specific assays : Compare MIC values across C. albicans (fungal) and E. coli (bacterial) models to identify selective toxicity .
- Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess compound uptake differences .
- Transcriptomic profiling : RNA-seq identifies upregulated resistance genes in low-activity strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
